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Compound of Interest

Compound Name:
T-Butyl N-cbz-DL-

phenylalaninamide

Cat. No.: B2543093 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "T-Butyl N-cbz-DL-phenylalaninamide" is not found in readily

available chemical literature. This guide is based on the most plausible interpretation of the

name as Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide. The properties and

protocols described herein are predicted based on the known chemistry of its constituent parts.

Overview and Physicochemical Properties
Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide is a derivative of the racemic

amino acid DL-phenylalanine. It features a benzyloxycarbonyl (Cbz or Z) protecting group on

the alpha-amino group and a tert-butyl group on the amide nitrogen. The Cbz group is a

common urethane-type protecting group in peptide synthesis, known for its stability under

various conditions and its susceptibility to removal by catalytic hydrogenation. The N-tert-butyl

amide provides significant steric bulk, which can influence the compound's conformation and

biological activity.

Table 1: Predicted Physicochemical Properties
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Property Value Source/Method

Molecular Formula C₂₁H₂₆N₂O₃ Calculated

Molecular Weight 354.45 g/mol Calculated

Appearance White to off-white solid
Predicted based on related

compounds

Melting Point 150-160 °C (estimated)
Inferred from similar N-

protected amino amides

Solubility

Soluble in methanol, ethanol,

ethyl acetate, DCM, DMF.

Insoluble in water.

Predicted based on structure

pKa ~15-16 (amide N-H) Estimated

Table 2: Predicted Spectroscopic Data

Technique Predicted Chemical Shifts (δ) / Signals

¹H NMR

Phenylalanine aromatic protons (7.2-7.4 ppm),

Cbz aromatic protons (7.3-7.4 ppm), benzyl CH₂

(5.1 ppm), phenylalanine α-CH, β-CH₂, amide

NH, tert-butyl protons (1.3 ppm, singlet, 9H).

¹³C NMR

Aromatic carbons, carbonyl carbons (amide and

carbamate), Cα, Cβ of phenylalanine, benzylic

carbon of Cbz group, quaternary and methyl

carbons of the tert-butyl group.

Mass Spec (ESI-MS) m/z: 355.2 [M+H]⁺, 377.2 [M+Na]⁺

Synthesis and Experimental Protocols
The synthesis of Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide can be achieved

through a standard peptide coupling reaction between N-Cbz-DL-phenylalanine and tert-

butylamine.
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Proposed Synthetic Workflow
Start Materials:

- N-Cbz-DL-phenylalanine
- tert-Butylamine

- Coupling Agent (e.g., HATU)
- Base (e.g., DIPEA)

Dissolve N-Cbz-DL-phenylalanine,
HATU, and DIPEA in ananhydrous solvent (e.g., DMF).

Add tert-butylamine to the
reaction mixture.

Stir at room temperature
for 2-4 hours.

Monitor reaction progress
by TLC or LC-MS.

Perform aqueous workup:
- Dilute with Ethyl Acetate

- Wash with 1N HCl, sat. NaHCO₃,
  and brine.

Upon completion

Dry the organic layer over
anhydrous Na₂SO₄ and concentrate

in vacuo.

Purify the crude product by
flash column chromatography.

Characterize the pure product
(NMR, MS, etc.).
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Caption: Synthetic workflow for the preparation of Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-

phenylalaninamide.

Detailed Experimental Protocol
Materials:

N-Cbz-DL-phenylalanine (1.0 eq)

tert-Butylamine (1.1 eq)

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.1

eq)

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

1N Hydrochloric acid (HCl)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Cbz-DL-phenylalanine

(1.0 eq), HATU (1.1 eq), and anhydrous DMF.

Stir the mixture until all solids are dissolved.

Add DIPEA (2.5 eq) to the solution and stir for 5 minutes.
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Add tert-butylamine (1.1 eq) dropwise to the reaction mixture.

Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction's progress

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS).

Once the reaction is complete, dilute the mixture with ethyl acetate.

Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ solution (2x), and

brine (1x).

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to obtain the crude product.

Purify the crude product by flash column chromatography on silica gel, using a suitable

eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Nα-

(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide.

Confirm the identity and purity of the final product using NMR and Mass Spectrometry.

Potential Biological Activity and Applications
While no specific biological data exists for this compound, its structural features suggest

potential applications in drug development, particularly as a protease inhibitor.

Protease Inhibition: Phenylalanine derivatives are common components of protease inhibitor

drugs, as the phenyl group can fit into the hydrophobic S1 pocket of many proteases. The

Cbz group can form hydrogen bonds with the enzyme backbone, and the N-tert-butyl amide

can provide steric hindrance that blocks substrate access.

Chirality: As the starting material is a DL-racemic mixture, the final product will also be

racemic. For therapeutic applications, it would be necessary to either synthesize the pure L-

or D-enantiomer or perform chiral separation of the final product. The individual enantiomers

may exhibit significantly different biological activities and metabolic profiles.

Hypothetical Signaling Pathway Interaction
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The diagram below illustrates a hypothetical mechanism where a protease inhibitor, such as

the title compound, could modulate a signaling pathway. This is a conceptual model and has

not been experimentally verified for this specific molecule.
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Caption: Hypothetical inhibition of a growth factor activation pathway by a protease inhibitor.

Conclusion
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Nα-(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide is a synthetically accessible

derivative of phenylalanine. While its specific properties are not documented, they can be

reliably predicted from its structure. Its potential as a protease inhibitor makes it a compound of

interest for further investigation in drug discovery and development. The synthetic protocol

outlined in this guide provides a clear pathway for its preparation and subsequent biological

evaluation.

To cite this document: BenchChem. [An In-depth Technical Guide to Nα-
(Benzyloxycarbonyl)-N'-tert-butyl-DL-phenylalaninamide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b2543093#what-are-the-properties-of-t-
butyl-n-cbz-dl-phenylalaninamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b2543093#what-are-the-properties-of-t-butyl-n-cbz-dl-phenylalaninamide
https://www.benchchem.com/product/b2543093#what-are-the-properties-of-t-butyl-n-cbz-dl-phenylalaninamide
https://www.benchchem.com/product/b2543093#what-are-the-properties-of-t-butyl-n-cbz-dl-phenylalaninamide
https://www.benchchem.com/product/b2543093#what-are-the-properties-of-t-butyl-n-cbz-dl-phenylalaninamide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2543093?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2543093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

